![molecular formula C12H20BrN3 B1519069 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine CAS No. 1040328-99-1](/img/structure/B1519069.png)
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine
Overview
Description
“5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine” is a chemical compound with the molecular weight of 286.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a bromine atom at the 5th position, and a dimethylamino group at the 2nd position .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reactivity
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine is a compound that can be involved in various chemical synthesis and reactivity studies. For instance, it has been utilized in the synthesis of unfused heterobicycles as amplifiers of phleomycin, where derivatives like 4,5'-bipyrimidines with dimethylamino and/or dimethylaminoethylamino substituents were investigated for their activity as amplifiers of phleomycin, although the products showed little activity in this regard (Kowalewski et al., 1981)[https://consensus.app/papers/unfused-heterobicycles-amplifiers-phleomycin-kowalewski/a024e655f93956949748164f414ac094/?utm_source=chatgpt]. Additionally, this compound has been involved in selective amination reactions of polyhalopyridines catalyzed by palladium-xantphos complexes, demonstrating its versatility in organic synthesis (Ji, Li, & Bunnelle, 2003)[https://consensus.app/papers/amination-polyhalopyridines-catalyzed-ji/e09ee059e0445725bf35b04842e9df52/?utm_source=chatgpt].
Synthesis of Novel Derivatives
In a study by Ahmad et al. (2017), 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine was utilized in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. This study highlighted the compound's potential in producing a variety of pyridine derivatives, which were then subjected to quantum mechanical investigations and tested for biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities, showing promising results for some derivatives (Ahmad et al., 2017)[https://consensus.app/papers/synthesis-novel-pyridinebased-derivatives-suzuki-ahmad/078fc00469b35ebaaff1ebf1ce373c24/?utm_source=chatgpt].
Catalysis and Reaction Mechanisms
The compound has also been explored in the context of catalysis and reaction mechanisms. For example, it has been used in studies related to the bromolactamization of olefinic amides using a three-component co-catalyst system, which provided a new method for the selective bromolactamization of olefinic amides, enhancing selectivity of N- over O-cyclization (Cheng, Yu, & Yeung, 2016)[https://consensus.app/papers/bromolactamization-olefinic-amides-using-cheng/484b8ed3e1a154089f6b4a55e695f381/?utm_source=chatgpt]. This indicates its utility in developing novel catalytic systems for organic transformations.
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N',N',2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrN3/c1-12(2,9-16(3)4)8-15-11-6-5-10(13)7-14-11/h5-7H,8-9H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBBPTOXIPLAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)Br)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



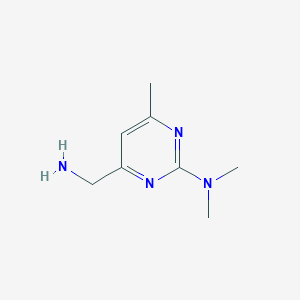
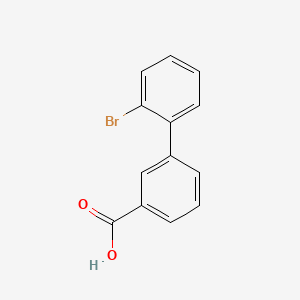
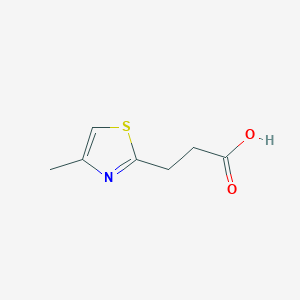
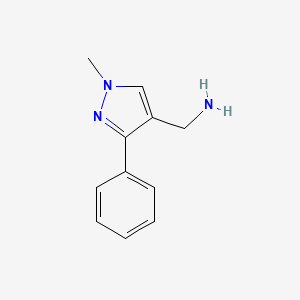
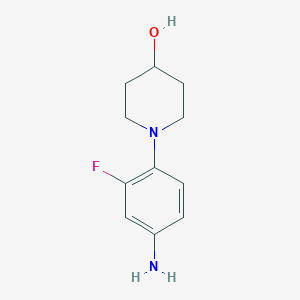
![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)
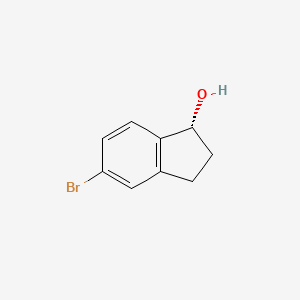
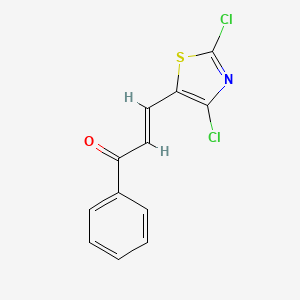
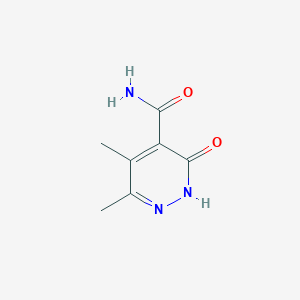
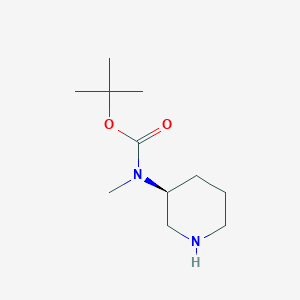
![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)
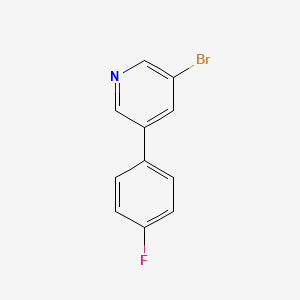
![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)